molecular formula C8H6N2O B1341849 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 276862-85-2

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B1341849
CAS No.: 276862-85-2
M. Wt: 146.15 g/mol
InChI Key: JDIWXZAFVHTGBQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O. This compound is characterized by a fused pyrrole and pyridine ring system with an aldehyde functional group at the 3-position.

Mechanism of Action

Target of Action

The primary targets of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . This compound derivatives have shown potent activities against FGFR1, 2, and 3 . For example, compound 4h exhibited potent FGFR inhibitory activity .

Biochemical Pathways

The activated FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The key downstream signaling pathways include RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is known that compound 4h, a derivative of this compound, has a low molecular weight , which could be beneficial to its bioavailability and subsequent optimization .

Result of Action

In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that this compound and its derivatives have promising anticancer properties.

Biochemical Analysis

Biochemical Properties

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to form stable interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as human neutrophil elastase (HNE) and fibroblast growth factor receptor 4 (FGFR4), forming hydrogen bonds with the backbone carbonyl and NH groups in the hinge region . These interactions can lead to enzyme inhibition or activation, influencing various biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have shown antiproliferative activity against cancer cell lines such as Hep3B . Additionally, it can modulate insulin sensitivity and glucose uptake in muscle and fat cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a hinge binder, it forms hydrogen bonds with specific amino acids in the target enzyme’s active site, leading to inhibition or activation . This compound can also affect gene expression by modulating transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo nitration, nitrosation, bromination, and iodination, which may affect its activity and stability . Long-term exposure to this compound can lead to sustained changes in cellular processes and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced glucose uptake and insulin sensitivity . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects and dose-response relationships are essential considerations in studying this compound’s effects in vivo.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . This compound’s role in metabolic pathways is crucial for understanding its overall impact on cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and efficacy in various biological contexts.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its activity and function . The compound’s localization can impact its interactions with biomolecules and its overall effectiveness in modulating cellular processes.

Preparation Methods

The synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions can yield the desired product. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under suitable conditions.

    Condensation: It can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-4-10-7-2-1-3-9-8(6)7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIWXZAFVHTGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591788
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276862-85-2
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-dimethylamino-1H-pyrrolo[3,2-b]pyridine (1.53 g) and hexamethylenetetramine (1.22 g) in 6.68 g of 66% propionic acid was added dropwise to a refluxing solution of 2.44 g of hexamethylenetetramine in 8.92 g of the same solvent. The addition was carried out over a period of one hour and the solution was refluxed 3.5 hours more. The solution was concentrated in vacuo and thereto water (30 ml), ethyl acetate (25 ml), and tetrahydrofuran (20 ml) were added. The organic layer was separated, dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue was purified by column chromatography on silica gel (12 g) using a mixed solvent of dichloromethane and methanol (0.15:1). The fractions containing the objective compound were collected and evaporated under reduced pressure to give a powder of 3-formyl-1H-pyrrolo[3,2-b]pyridine (0.45 g).
Name
3-dimethylamino-1H-pyrrolo[3,2-b]pyridine
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
6.68 g
Type
reactant
Reaction Step One
[Compound]
Name
same solvent
Quantity
8.92 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1H-pyrrolo[3,2-b]pyridine (947 mg, 8.02 mmol), hexamethylenetetramine (1.7 g, 12 mmol) and acetic acid (7.5 mL) in water (14 mL) was refluxed under N2 for 4 hours. The reaction mixture was cooled to RT, concentrated, and the residue was purified via flash chromatography (DCM/MeOH/NH4OH) affording 1H-Pyrrolo[3,2-b]pyridin-3-carbaldehyde as a white solid (660 mg, 56% yield).
Quantity
947 mg
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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